5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound. It features a unique structure that combines a thiazole ring, an oxadiazole ring, and substituted phenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Thiazole Ring: Starting from 4-chlorobenzoic acid, the thiazole ring is formed through a series of reactions including esterification, hydrazination, and cyclization.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting appropriate hydrazides with carboxylic acids or their derivatives under cyclization conditions.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions:
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of electron-withdrawing groups like chlorine can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as nucleophiles (amines, thiols) in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce amine or thiol derivatives .
Scientific Research Applications
5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole: is unique due to its combination of thiazole and oxadiazole rings, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C19H14ClN3O2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14ClN3O2S/c1-24-15-8-4-13(5-9-15)19-22-17(25-23-19)10-18-21-16(11-26-18)12-2-6-14(20)7-3-12/h2-9,11H,10H2,1H3 |
InChI Key |
XEOXPZFUJJIZHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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